molecular formula C12H10N2OS B2865884 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone CAS No. 5268-71-3

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone

Cat. No.: B2865884
CAS No.: 5268-71-3
M. Wt: 230.29
InChI Key: OPHJWJCMGQFKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone” is a chemical compound with the linear formula C12H12N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]benzimidazoles involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula of C12H12N2OS . More detailed structural analysis would require additional data such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The compound has a molecular weight of 232.306 .

Scientific Research Applications

Synthesis and Biological Activity

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone and its derivatives have been explored for their synthesis methods and potential biological activities. Research has demonstrated the preparation of this compound through bromination, leading to the development of various derivatives with significant immunosuppressive and immunostimulatory effects. These compounds have shown potent activities against macrophages and T-lymphocytes, in addition to inhibiting LPS-stimulated NO generation. Some derivatives also exhibited strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells, marking them as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).

Antimicrobial and Antioxidant Evaluation

Compounds derived from this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. One study highlighted the design and synthesis of bicyclic derivatives, exhibiting broad-spectrum antibacterial effects and notable antifungal activities. These findings suggest potential applications of these compounds in developing new antimicrobial agents with effective properties against various pathogens (Bhadraiah et al., 2020).

Antifungal and Anthelmintic Activity

Novel benzofuran derivatives containing the thiazolo benzimidazole nucleus have been synthesized and shown to possess antifungal and anthelmintic activities. Certain derivatives displayed significant efficacy against fungal species and were effective in anthelmintic assays against earthworms, which could lead to the development of new treatments for fungal infections and parasitic worms (Kenchappa et al., 2017).

Spectrophotometric Applications

The compound has been utilized as a chromophoric reagent for the extraction and spectrophotometric determination of Cobalt (II), indicating its usefulness in analytical chemistry for the detection and quantification of specific metal ions in various samples. This application underlines the versatility of this compound beyond biomedical research, extending to chemical analysis and environmental monitoring (Syamasundar et al., 2006).

Safety and Hazards

The safety and hazards associated with “1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone” are not explicitly mentioned in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Properties

IUPAC Name

1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-7-11(8(2)15)16-12-13-9-5-3-4-6-10(9)14(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHJWJCMGQFKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.